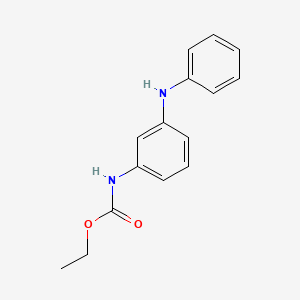

Ethyl 3-anilinophenylcarbamate

Description

Contextualization within Organic and Medicinal Chemistry Research Fields

In the realm of organic chemistry, Ethyl 3-anilinophenylcarbamate serves as an exemplar of a multi-functionalized aromatic compound. Its synthesis and reactivity are of interest to chemists exploring the construction of complex molecules. The diphenylamine (B1679370) core is a well-established pharmacophore, and its derivatization with a carbamate (B1207046) group opens avenues for the exploration of novel chemical properties and reaction pathways. nih.goveurekaselect.com

From a medicinal chemistry perspective, the carbamate group is a recognized structural motif in a variety of therapeutic agents. nih.gov Carbamates are known to act as mimics of the peptide bond, offering enhanced stability against enzymatic degradation. nih.gov This property makes them valuable components in the design of new drugs. The diphenylamine structure is also associated with a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.goveurekaselect.com The combination of these two key fragments in this compound suggests its potential as a scaffold for the development of new bioactive molecules.

Significance and Research Trajectory of Carbamate-Based Compounds

Carbamate-based compounds have a rich history in the chemical and life sciences, with applications ranging from agriculture to medicine. nih.gov The research trajectory of these compounds began with naturally occurring carbamates and has since expanded to include a vast library of synthetic derivatives with a wide spectrum of biological activities. nih.gov

In agriculture, carbamates have been widely used as insecticides and herbicides. nih.gov In the pharmaceutical industry, the carbamate functional group is present in numerous approved drugs, where it can play a crucial role in the drug's interaction with its biological target or serve to improve the parent molecule's biological activity. nih.gov Contemporary research continues to explore the potential of carbamates in developing new therapeutic agents for a variety of diseases.

Scope and Objectives of Contemporary Academic Inquiry into this compound

While specific academic inquiry focused solely on this compound is limited, the objectives of research into structurally related diphenylamine and carbamate compounds can provide insight into its potential areas of investigation. The primary applications and uses of this compound are not well-documented in publicly available sources; however, carbamates, in general, are utilized as intermediates or active pharmaceutical ingredients, in the production of agrochemicals, and as monomers or additives in polymer synthesis. ontosight.ai

Based on the known biological activities of its constituent chemical classes, contemporary academic inquiry into this compound would likely focus on the following areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives would be a fundamental objective. This would also involve thorough characterization using modern spectroscopic techniques.

Biological Screening: A primary objective would be to screen this compound for a range of biological activities. Given the known properties of diphenylamines and carbamates, this could include assays for antimicrobial, antifungal, anti-inflammatory, and anticancer activity. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any promising biological activity, subsequent research would likely involve the synthesis of a library of related compounds to explore the structure-activity relationships. This would involve modifying the substitution patterns on the phenyl rings and altering the ester portion of the carbamate to optimize activity.

Enzyme Inhibition Studies: Many carbamates are known to be enzyme inhibitors. Therefore, a key research objective would be to investigate the potential of this compound to inhibit specific enzymes of therapeutic relevance.

Detailed Research Findings

While comprehensive research dedicated to this compound is not abundant, data regarding its fundamental chemical properties and spectral characteristics are available from various chemical databases.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₂ | nih.gov |

| Molecular Weight | 256.30 g/mol | nih.gov |

| CAS Number | 37711-28-7 | nih.govlookchem.commolecularinfo.com |

| XLogP3 | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 5 | lookchem.com |

| Exact Mass | 256.121177757 | nih.govlookchem.com |

| Complexity | 277 | lookchem.com |

| Boiling Point | 364.9 °C at 760 mmHg | lookchem.com |

| Density | 1.212 g/cm³ | lookchem.com |

| Refractive Index | 1.641 | lookchem.com |

| Flash Point | 174.5 °C | lookchem.com |

| Vapor Pressure | 1.63E-05 mmHg at 25°C | lookchem.com |

Spectroscopic Data of this compound

| Spectroscopy Type | Data Highlights | Source |

| GC-MS | Major peaks at m/z: 256, 210, 167, 165 | nih.gov |

| ¹³C NMR | Spectra available from SpectraBase | nih.gov |

| IR Spectra | Vapor Phase IR Spectra available from SpectraBase | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-anilinophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11,16H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOODPAWHQGLZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347369 | |

| Record name | Ethyl 3-anilinophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37711-28-7 | |

| Record name | Ethyl N-[3-(phenylamino)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37711-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-anilinophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 Anilinophenylcarbamate

Established Synthetic Routes and Reaction Mechanisms

The preparation of Ethyl 3-anilinophenylcarbamate can be broadly categorized into direct carbamatization reactions and multi-step synthetic sequences.

A primary and straightforward method for the synthesis of this compound involves the direct reaction of 3-aminodiphenylamine (N-phenyl-1,3-benzenediamine) with an ethylating carbonyl source, most commonly ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the diphenylamine (B1679370) derivative attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure analogous to the synthesis of similar carbamates involves dissolving the aniline (B41778) derivative in a suitable solvent, such as chloroform (B151607) or ethyl acetate, and adding a base, often pyridine (B92270) or triethylamine. Ethyl chloroformate is then added dropwise, usually at a controlled temperature to manage the exothermic nature of the reaction. The reaction mixture is stirred for a period to ensure completion, followed by an aqueous workup to remove the base and its salt, and purification of the product, often by recrystallization.

The reaction mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amino group in 3-aminodiphenylamine acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate.

This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, expelling the chloride ion as a leaving group.

The base present in the reaction mixture deprotonates the newly formed carbamate (B1207046), and also neutralizes the liberated HCl, driving the reaction to completion.

Buchwald-Hartwig Amination followed by Carbamation:

A prominent method for forming the C-N bond in the diphenylamine skeleton is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide. acs.orgwikipedia.org For the synthesis of a precursor to this compound, this could involve the reaction of 3-bromoaniline (B18343) with aniline or 3-aminobromobenzene with aniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. queensu.ca

Once the 3-aminodiphenylamine intermediate is synthesized and purified, it can then be subjected to direct carbamatization with ethyl chloroformate as described in section 2.1.1.

Curtius Rearrangement:

The Curtius rearrangement provides an alternative pathway to carbamates from carboxylic acids. wikipedia.orgresearchgate.netacs.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form the desired carbamate. wikipedia.orgresearchgate.net

For the synthesis of this compound, this multi-step sequence would commence with a suitable carboxylic acid precursor, such as 3-anilinobenzoic acid. The carboxylic acid is first converted to an acyl azide, often through reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The resulting acyl azide, upon heating, undergoes rearrangement to form 3-anilinophenyl isocyanate. Subsequent reaction of this isocyanate with ethanol (B145695) would yield this compound. A key advantage of the Curtius rearrangement is the retention of stereochemistry if a chiral center is present. acs.org

Mechanistic Investigations of Reaction Pathways

The mechanisms of the key reactions involved in the synthesis of this compound have been subjects of detailed investigation.

The direct carbamatization with ethyl chloroformate follows a well-established nucleophilic acyl substitution mechanism. The primary amine of the diphenylamine derivative is the nucleophile, and the reaction proceeds through a tetrahedral intermediate before the expulsion of the chloride leaving group.

The Buchwald-Hartwig amination mechanism is a catalytic cycle involving a palladium center. acs.org The cycle is generally understood to involve:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the diphenylamine product.

The Curtius rearrangement is believed to be a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a free nitrene intermediate. wikipedia.org The resulting isocyanate is a highly reactive electrophile that is readily attacked by nucleophiles like alcohols. In the presence of ethanol, the oxygen of the alcohol attacks the carbonyl carbon of the isocyanate, leading to the formation of the ethyl carbamate.

The basic hydrolysis of phenylcarbamates, a related reaction, is proposed to proceed via an E1cb-type mechanism, involving the formation of an isocyanate intermediate. nih.govacs.org

Optimization of Synthetic Yields and Selectivity for this compound

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and selectivity while minimizing side reactions.

In direct carbamatization , the choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competition with the amine reactant. The reaction is often run at low temperatures to control the exothermicity and prevent side reactions. The stoichiometry of the reactants must also be carefully controlled.

For syntheses involving the Buchwald-Hartwig amination , optimization focuses on the catalyst system. This includes the choice of palladium precursor, the phosphine ligand, and the base. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps. acs.org Temperature and reaction time are also key parameters to be optimized for each specific substrate combination.

In the Curtius rearrangement , the efficiency of acyl azide formation and the conditions for the rearrangement are important for high yields. The use of DPPA can simplify the procedure by allowing for a one-pot conversion of the carboxylic acid to the carbamate. researchgate.net The temperature for the rearrangement must be carefully controlled to ensure complete conversion without decomposition of the product.

The following table summarizes key optimization parameters for the different synthetic routes:

| Synthetic Route | Key Optimization Parameters |

| Direct Carbamatization | Base (type and stoichiometry), Solvent, Temperature, Reactant Purity |

| Buchwald-Hartwig Amination | Palladium Precursor, Phosphine Ligand, Base, Solvent, Temperature, Reaction Time |

| Curtius Rearrangement | Acyl Azide Formation Reagent, Solvent, Temperature for Rearrangement, Purity of Intermediate |

Explorations in Green Chemistry Principles for Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of exploration include the use of greener solvents, alternative reagents, and more efficient catalytic systems.

One approach is the use of greener solvents . For carbamate synthesis, deep eutectic solvents (DESs) have been investigated as environmentally friendly and recyclable solvent/catalyst systems. rsc.org These solvents can facilitate the reaction of amines, alkyl halides, and carbon dioxide under milder conditions. acs.orgrsc.org Solvent-free reaction conditions, where the reactants are ground together, also represent a green alternative by eliminating the need for solvents altogether. arkat-usa.org

The replacement of hazardous reagents is another important aspect. Traditional carbamate synthesis often involves phosgene (B1210022) or its derivatives, which are highly toxic. The use of carbon dioxide as a C1 source is a much greener alternative. rsc.orgpsu.edu The reaction of amines, CO2, and alcohols can produce carbamates, although this often requires a catalyst and conditions to remove the water byproduct. rsc.orgpsu.edu

Improving the atom economy of the reaction is also a key green chemistry principle. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce waste and improve efficiency. nih.govorganic-chemistry.orgnih.gov For example, a one-pot synthesis of a diphenylamine derivative followed by in-situ carbamation would be a greener approach.

Catalysis plays a central role in green synthesis. The development of highly efficient and recyclable catalysts for reactions like the Buchwald-Hartwig amination can significantly reduce waste and energy consumption. rsc.org Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Anilinophenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationvulcanchem.comrsc.orgresearchgate.net

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most direct insight into the molecular framework of Ethyl 3-anilinophenylcarbamate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a triplet around δ 1.33 ppm (for the -CH₃ group) and a quartet around δ 4.25 ppm (for the -O-CH₂- group). vulcanchem.com The complex aromatic region, generally observed between δ 6.95 and 7.57 ppm, corresponds to the nine protons on the two phenyl rings. vulcanchem.com The protons of the two N-H groups will also produce signals, the chemical shifts of which can be variable depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has 15 carbon atoms, but due to symmetry in the unsubstituted phenyl ring, fewer than 15 signals may be observed. The spectrum would show characteristic peaks for the ethyl group carbons, the carbamate (B1207046) carbonyl carbon, and the carbons of the two aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.3 | Triplet |

| Ethyl (-O-CH₂-) | ~4.2 | Quartet |

| Aromatic (C₆H₅ & C₆H₄) | ~6.9 - 7.6 | Multiplet |

| Amine (-NH-) | Variable | Singlet (broad) |

| Carbamate (-NH-) | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-O-CH₂-) | ~61 |

| Aromatic Carbons | ~105 - 145 |

| Carbamate (C=O) | ~154 |

To resolve the complex aromatic signals and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the ethyl -CH₂- and -CH₃ protons, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments, for instance, linking the ethyl proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisvulcanchem.comnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and molecular formula of a compound. The exact mass of this compound (C₁₅H₁₆N₂O₂) has been calculated to be 256.121177757 Da. nih.govlookchem.com An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula. lookchem.com

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₂ | nih.govexchemistry.com |

| Molecular Weight | 256.30 g/mol | nih.gov |

| Exact Mass | 256.121177757 Da | nih.govlookchem.com |

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from a mixture and then ionized, usually by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and several fragment ions. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, indicating a molecular ion peak and characteristic fragment ions. nih.gov

Analysis of the fragmentation pattern provides structural information. Key fragment ions observed for this compound include:

m/z 256: Corresponds to the molecular ion [M]⁺.

m/z 210: Likely results from the loss of an ethoxy group (-OCH₂CH₃, 46 Da).

m/z 167: Could be formed by further fragmentation, possibly involving the cleavage of the carbamate bond. nih.gov

These fragments are consistent with the structure of this compound.

Vibrational Spectroscopy for Functional Group Identificationvulcanchem.comresearchgate.netnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic fingerprint of a molecule. For this compound, key absorption bands confirm the presence of its main functional groups. vulcanchem.com A strong absorption band is typically observed around 1700 cm⁻¹ which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. vulcanchem.com The N-H stretching vibrations of the amine and carbamate groups are expected to appear as one or more bands in the region of 3300-3500 cm⁻¹. vulcanchem.com Other characteristic bands include C-O stretching for the ester functionality and C-H and C=C stretching for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is strong for polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C=C stretching modes within the aromatic rings. A comprehensive analysis would utilize both techniques for a complete vibrational assignment.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3350 | Amine & Carbamate (N-H) |

| Aromatic C-H Stretch | ~3000-3100 | Aromatic C-H |

| Aliphatic C-H Stretch | ~2850-3000 | Ethyl Group (C-H) |

| C=O Stretch | ~1700 | Carbamate Carbonyl (C=O) |

| C=C Stretch | ~1450-1600 | Aromatic Rings |

| C-N Stretch | ~1200-1350 | Amine & Carbamate |

| C-O Stretch | ~1000-1300 | Ester Linkage |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be rich in information, revealing the characteristic vibrational modes of its aniline (B41778), carbamate, and phenyl moieties. The key vibrational frequencies are anticipated based on the analysis of similar molecules, such as diphenylamine (B1679370) and various carbamate derivatives. nii.ac.jpelsevierpure.comresearchgate.netresearchgate.net

A prominent feature in the high-frequency region would be the N-H stretching vibrations. The secondary amine of the diphenylamine group and the N-H group of the carbamate are expected to show absorption bands in the range of 3300-3500 cm⁻¹. acs.orgnih.gov The exact position and shape of these bands would be sensitive to hydrogen bonding interactions within the molecule's environment. nih.gov

The carbonyl (C=O) stretching vibration of the carbamate group is a strong and characteristic absorption, typically appearing in the region of 1680-1730 cm⁻¹. acs.orgresearchgate.net Its precise wavenumber can be influenced by conjugation and hydrogen bonding. The spectra would also feature C-N stretching vibrations from both the aniline and carbamate groups, likely in the 1200-1350 cm⁻¹ range. acs.org

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The presence of the two phenyl rings will give rise to characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ range.

Expected FT-IR Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline, Carbamate) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2980 |

| C=O (Carbamate) | Stretching | 1680 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H | Bending | 1500 - 1620 |

| C-N | Stretching | 1200 - 1350 |

| C-O (Carbamate) | Stretching | 1000 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the vibrational transitions. nd.edu For this compound, the FT-Raman spectrum would be particularly useful for observing vibrations of the non-polar bonds and the aromatic rings.

The symmetric vibrations of the phenyl rings are expected to produce strong Raman signals. The C=C stretching vibrations of the aromatic rings, found in the 1580-1620 cm⁻¹ region, are typically intense in Raman spectra. The "ring-breathing" mode, a symmetric stretching of the entire phenyl ring, should also be a prominent feature, usually appearing around 1000 cm⁻¹.

While the C=O stretching vibration is strong in the IR spectrum, it is also expected to be present in the Raman spectrum, though potentially weaker. nih.gov The C-N stretching vibrations will also be observable. nih.gov The aliphatic C-H stretching and bending modes of the ethyl group will contribute to the spectrum as well. unram.ac.idresearchgate.net

Expected FT-Raman Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | Stretching | 2850 - 2980 |

| C=O (Carbamate) | Stretching | 1680 - 1730 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| Aromatic Ring | Ring Breathing | ~1000 |

| C-N | Stretching | 1200 - 1350 |

Near-Infrared (NIR) Spectroscopy for Intermolecular Interactions

Near-infrared (NIR) spectroscopy measures the overtone and combination bands of fundamental vibrations, particularly those involving hydrogen atoms (C-H, N-H, O-H). process-insights.com While NIR spectra can be complex, they are highly sensitive to changes in the molecular environment and are thus a powerful tool for studying intermolecular interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

The electronic structure of this compound can be probed using UV-Vis spectroscopy, which measures the electronic transitions within the molecule. The presence of two phenyl rings connected by a nitrogen atom (a diphenylamine-like chromophore) and a carbamate group suggests that the spectrum will be dominated by π → π* and potentially n → π* transitions. researchgate.netnih.gov

The extended conjugation in the diphenylamine moiety is expected to give rise to strong absorption bands in the UV region. For diphenylamine itself, absorptions are typically observed around 285 nm. researchgate.net The substitution on one of the phenyl rings with the ethyl carbamate group may cause a slight shift in the absorption maximum (either a bathochromic or hypsochromic shift) depending on the electronic effects of the substituent.

The carbamate group also possesses a carbonyl chromophore with non-bonding electrons (n electrons) on the oxygen atom. This could lead to a weak n → π* transition at a longer wavelength than the π → π* transitions, though it might be obscured by the more intense absorptions of the aromatic system. researchgate.net The solvent environment can also influence the positions of these absorption bands.

Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region (nm) |

| Diphenylamine moiety | π → π | ~280 - 320 |

| Phenyl rings | π → π | ~250 - 280 |

| Carbonyl (Carbamate) | n → π* | >300 (weak) |

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the molecular structure suggests key intermolecular interactions that would govern its packing in the solid state. The most significant of these would be hydrogen bonding. rsc.orgsci-hub.seresearchgate.net

The N-H groups of both the aniline and carbamate moieties can act as hydrogen bond donors. nih.gov The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor. nd.edunih.gov It is therefore highly probable that the crystal structure would be dominated by a network of N-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs. acs.orgmdpi.com The secondary amine's N-H group could also participate in N-H···N or N-H···π interactions with neighboring molecules. nii.ac.jpelsevierpure.com

Computational Chemistry and Theoretical Studies of Ethyl 3 Anilinophenylcarbamate

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecules. ibm.comlibretexts.orgacs.org These methods are fundamental to understanding the electronic nature of chemical compounds and predicting their properties and behavior. nih.gov

Density Functional Theory (DFT) Calculations of Electronic Structure and Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgmpg.de It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density as the fundamental variable, rather than the complex many-electron wave function. mpg.decambridge.org This approach is generally less computationally expensive than other high-level methods, making it a popular choice for a wide range of chemical systems. wikipedia.org

In a typical DFT calculation, the Kohn-Sham equations are solved iteratively to find the ground-state electron density. wikipedia.org From this density, various electronic properties such as total energy, orbital energies, and the distribution of electrons can be determined. DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and predict a variety of molecular properties.

A specific DFT study on Ethyl 3-anilinophenylcarbamate would involve optimizing its three-dimensional structure to find the most stable conformation. Following optimization, calculations could determine its electronic properties, such as the dipole moment and molecular orbital energies, providing insight into its polarity and reactivity. However, no such specific data is available in the reviewed literature.

Hartree-Fock (HF) Theory Applications

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method for approximating the wave function and energy of a quantum many-body system. wikipedia.orginsilicosci.comgatech.edu It simplifies the complex interactions between electrons by assuming that each electron moves in an average, or mean, field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. gatech.edufiveable.me This is known as the self-consistent field (SCF) method, where the calculations are repeated until the orbitals and the field they generate are consistent with each other. wikipedia.org

While the HF method provides a valuable starting point and qualitative insights, it neglects a portion of the electron correlation, which can be critical for quantitative accuracy. insilicosci.comfiveable.me More advanced "post-Hartree-Fock" methods are often used to build upon the HF results to achieve higher accuracy. fiveable.me

An application of Hartree-Fock theory to this compound would yield its optimized geometry, total energy, and molecular orbitals. While generally less accurate than DFT for many applications, it remains a fundamental theory and a basis for more complex calculations. analis.com.my Specific computational results from HF theory for this molecule are not present in the surveyed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. uni-muenchen.deyoutube.com An MEP map displays the electrostatic potential on the surface of a molecule, which is defined by a constant value of its electron density. uni-muenchen.dewolfram.com The potential is calculated at each point on the surface and represented by different colors. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. researchgate.net Green and yellow represent intermediate potential values. researchgate.net

MEP maps are invaluable for predicting how molecules will interact with each other, identifying sites for hydrogen bonding, and understanding electrophilic and nucleophilic reactivity. uni-muenchen.deresearchgate.net

For this compound, an MEP map would reveal the electron-rich and electron-poor regions. One would expect to see negative potential (red/yellow) around the oxygen atoms of the carbamate (B1207046) group and potentially on the phenyl rings due to the π-electron systems. Positive potential (blue) would likely be found near the hydrogen atoms of the N-H groups. Such a map would be crucial for predicting intermolecular interactions, but specific MEP analysis for this compound has not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis is instrumental in explaining reaction mechanisms, selectivity in chemical reactions, and electronic transitions. wikipedia.orgnumberanalytics.comacs.orgpku.edu.cn

A theoretical study of this compound would calculate the energies and visualize the shapes of its HOMO and LUMO. The distribution of these orbitals on the molecular frame would indicate the most probable sites for electron donation and acceptance, thus predicting its chemical reactivity. The HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability. Detailed FMO analysis data for this specific molecule is not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into a localized picture of chemical bonds and lone pairs, which aligns closely with the familiar Lewis structure representation. uni-muenchen.de This method provides detailed insights into bonding interactions, electron delocalization, and charge transfer within a molecule. researchgate.neticm.edu.pl

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of hyperconjugative and charge-transfer effects. icm.edu.pl NBO analysis also provides a method for calculating atomic charges, known as Natural Population Analysis (NPA). uni-muenchen.deacs.org

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs into the aromatic rings or the carbonyl group. It would also provide detailed information on the charge distribution across the molecule, identifying the most electron-rich and electron-poor atoms. This would offer a deep understanding of the intramolecular electronic interactions that govern its structure and reactivity. However, specific NBO analysis results for this compound could not be located in published research.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. acs.org This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. acs.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. scielo.org.mxjmcs.org.mx

The key NLO properties calculated are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large first hyperpolarizability value is indicative of a significant second-order NLO response. analis.com.my Molecules with large NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. acs.orgjmcs.org.mx A small HOMO-LUMO gap is also often correlated with enhanced NLO properties. scielo.org.mx

A computational study of this compound's NLO properties would involve calculating its hyperpolarizability (β) value. Given its structure, which contains potential donor (aniline nitrogen) and acceptor (carbamate) moieties linked by a phenyl ring, it might exhibit NLO behavior. Theoretical calculations would be essential to quantify this potential, but no such studies have been reported in the literature.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are essential tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (protein). These methods are used to identify potential binding sites, predict the binding affinity, and understand the molecular basis of recognition.

Ligand-protein docking simulations can predict the preferred orientation of this compound when bound to the active site of a protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. While no specific protein targets for this compound have been published, studies on other carbamate-containing molecules as inhibitors of enzymes like cholinesterases demonstrate the utility of this approach. nih.gov

A hypothetical docking study of this compound against a kinase, for example, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore the conformational space of the ligand within the enzyme's active site, identifying key interactions such as hydrogen bonds with backbone atoms or hydrophobic interactions with nonpolar residues. The results would be a set of predicted binding poses and their corresponding binding energy scores.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Hydrogen Bonds (Illustrative) |

| 1 | -8.2 | GLU-81, LEU-132, VAL-15 | NH with GLU-81 backbone C=O |

| 2 | -7.9 | PHE-145, ALA-35 | C=O with LYS-33 side chain NH3+ |

| 3 | -7.5 | ILE-10, VAL-18 | - |

This table is a representative example of the output from a ligand-protein docking study.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

Once a pharmacophore model for a desired activity is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify a smaller, more manageable set of compounds for further experimental testing. While no specific pharmacophore models have been published for this compound, this approach could be used to discover novel analogues with potentially improved activity. For instance, a pharmacophore model could be built based on a hypothetical binding mode of this compound in a protein target. This model would then guide the search for new compounds with different scaffolds but the same essential spatial arrangement of interacting groups.

In Silico Prediction Methods in Early-Stage Research

In the realm of modern chemical and pharmaceutical research, in silico prediction methods are indispensable tools. These computational techniques allow for the rapid assessment of a molecule's physicochemical and potential pharmacokinetic properties using its structure alone. For this compound, these methods provide crucial early-stage insights into its viability for further study by flagging potential liabilities and highlighting favorable characteristics, thereby streamlining the research and development process.

A foundational checkpoint in computational drug discovery is the assessment of "drug-likeness." Lipinski's Rule of Five is a widely adopted set of guidelines used to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans. The rule establishes thresholds for key molecular properties to predict absorption and distribution.

For this compound, the relevant parameters have been computationally determined and are evaluated against Lipinski's criteria. nih.gov The compound has a molecular weight of 256.30 g/mol , which is well under the 500 Da limit. nih.gov Its calculated partition coefficient (XLogP3) is 3.8, indicating optimal lipophilicity and falling below the maximum threshold of 5. nih.gov Furthermore, the molecule possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors (based on the computational definition), both within the limits of ≤5 and ≤10, respectively. nih.gov

As detailed in the table below, this compound successfully meets all the criteria set forth by Lipinski's Rule of Five. This compliance suggests that the compound has a favorable profile for oral bioavailability, a critical factor for many therapeutic applications.

| Lipinski's Rule Parameter | Threshold | Computed Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 Da | 256.30 g/mol nih.gov | Yes |

| LogP (Partition Coefficient) | ≤ 5 | 3.8 (XLogP3) nih.gov | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 nih.gov | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 nih.gov | Yes |

A central goal of computational chemistry in drug discovery is to predict how strongly a molecule will interact with a specific biological target, such as a protein or enzyme. This interaction strength is quantified by the binding energy or binding affinity. Techniques like molecular docking and free energy calculations are employed to simulate the binding process and estimate these values. For instance, studies on different molecules have used tools like AutoDock to calculate binding energies, which typically range from -6 to -9 kcal/mol for promising compounds. nih.gov

These theoretical estimations are vital for prioritizing compounds for synthesis and biological testing. A lower, more negative binding energy typically suggests a more stable and potent interaction between the molecule and its target. While these computational methods are well-established, specific peer-reviewed studies detailing the theoretical binding energies of this compound to a particular biological target are not available in the public domain. Such an investigation would require a defined protein target and dedicated molecular modeling studies.

The solid-state properties of a compound are critical for its development, manufacturing, and stability. Predicting the tendency of a molecule to crystallize is a significant challenge in pharmaceutical science. nih.gov Computational methods, known as Crystal Structure Prediction (CSP), aim to identify the most stable crystal packing arrangements (polymorphs) of a molecule based on its chemical structure. acs.org

These in silico approaches analyze factors like molecular conformation, intermolecular interactions, and torsion energy to forecast crystallization behavior. numberanalytics.comresearchgate.net The ability to predict whether a molecule will form a stable crystal is crucial for formulation development and ensuring the long-term integrity of a chemical substance. uiowa.edu Despite the importance of this area and the development of advanced CSP workflows, specific computational studies focused on predicting the crystallization tendency or crystal structure of this compound have not been identified in published literature. schrodinger.comnih.gov Such research would be a valuable step in characterizing its solid-state properties for potential applications.

Biological Activity and Medicinal Chemistry Research Non Clinical Focus Pertaining to Ethyl 3 Anilinophenylcarbamate

Investigation of Antimicrobial Activity of Ethyl 3-anilinophenylcarbamate and Analogues

The carbamate (B1207046) functional group is a key feature in various compounds that exhibit antimicrobial properties. researchgate.net Research into carbamate derivatives has shown that these molecules can be effective against a range of microbial pathogens, including bacteria and fungi. researchgate.netnih.gov While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in the public literature, the activity of its structural analogues provides valuable insight into its potential.

For instance, analogues of this compound, such as those with halogen substitutions, have been investigated for their biological activities. The introduction of a chlorine atom, as in Ethyl 4-chlorophenylcarbamate, has been noted to enhance antibacterial activity when compared to the unsubstituted parent compounds. vulcanchem.com This suggests that modifications to the phenyl rings of the this compound structure could be a viable strategy for developing agents with significant antimicrobial efficacy. The investigation of such analogues helps to build a broader understanding of the pharmacophore—the essential molecular features responsible for the compound's biological activity.

General studies on other complex carbamate esters have confirmed their potential, with some demonstrating significant in vitro activity against various microorganisms, including yeast-like fungi and bacteria. researchgate.net

Table 1: Antimicrobial Activity Profile of Related Carbamate Analogues

| Compound Name | Structural Modification | Observed Activity |

|---|---|---|

| Ethyl 4-chlorophenylcarbamate | Addition of a chlorine atom at the 4-position of the phenyl ring. | Enhanced antibacterial activity. vulcanchem.com |

| Various Carbamate Derivatives | General class of compounds. | Identified to possess fungicidal, algicidal, and antimicrobial properties. researchgate.net |

Enzyme Inhibition and Modulation Studies

The ability of small molecules to inhibit or otherwise modulate the activity of enzymes is a cornerstone of drug discovery. This compound has been identified as an inhibitor of specific enzymes, prompting further investigation into its mechanism of action and potential biochemical targets.

Research has identified Acetylcholinesterase (AChE) as a biochemical target for this compound. vulcanchem.com AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme is a key mechanism for a variety of therapeutic agents. This compound demonstrates moderate inhibitory activity against AChE, with a reported half-maximal inhibitory concentration (IC₅₀) of 18.7 μM, establishing it as a lead compound for potential optimization. vulcanchem.com

While direct inhibitory action on Carbonyl Reductase or Extracellular signal-regulated kinases 1 and 2 (ERK1/2) by this compound is not prominently documented, these enzyme families represent important targets in pharmacology. The RAS-RAF-MEK1/2-ERK1/2 pathway is a critical signaling cascade, and its inhibition is a strategy in cancer therapy. nih.gov ERK1/2 are protein kinases that phosphorylate specific serine and threonine residues on a multitude of substrate proteins, making them crucial regulators of cellular processes. nih.gov Given the role of carbamates as enzyme inhibitors, exploring the effect of this compound on such kinases is a logical extension of its biochemical profiling.

Understanding the kinetics and mechanism of enzyme inhibition is crucial for optimizing inhibitor design. Kinetic studies determine parameters such as the inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These studies involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. researchgate.net

For this compound's interaction with Acetylcholinesterase (AChE), molecular docking studies provide mechanistic insights. These computational models suggest that the compound binds to the enzyme's active site, with the carbamate group forming key hydrogen bonds with amino acids in the catalytic triad (B1167595) (specifically Ser203, His447, and Glu334). vulcanchem.com This interaction likely blocks the access of the natural substrate, acetylcholine, to the active site, thereby inhibiting the enzyme's function. The nature of this binding helps to explain the observed inhibitory activity and provides a framework for designing more potent analogues.

Table 2: Key Parameters in Enzyme Inhibition Studies

| Parameter | Description | Relevance to this compound |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Reported as 18.7 μM for inhibition of Acetylcholinesterase. vulcanchem.com |

| Kᵢ (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a stronger inhibitor. | Can be determined through kinetic analysis to quantify binding affinity. nih.gov |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive). | Molecular docking suggests a competitive mechanism for AChE by blocking the active site. vulcanchem.com |

Examining the substrate specificity and inhibitory profile of compounds related to this compound reveals how small structural changes can alter biological activity. Comparing the activity of this compound with simpler analogues highlights the contribution of different parts of the molecule to its interaction with the target enzyme.

For example, Ethyl N-phenylcarbamate, which lacks the second aniline (B41778) ring, shows significantly weaker inhibition of Acetylcholinesterase (IC₅₀ of 75 μM) compared to this compound (IC₅₀ of 18.7 μM). vulcanchem.com This demonstrates the importance of the diphenylamine (B1679370) scaffold for potent enzyme inhibition, likely by providing additional binding interactions within the enzyme's active site. This comparative analysis is fundamental to understanding the structure-activity relationship.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the key structural motifs responsible for its effects.

The principles of SAR are well-illustrated by comparing this compound to its analogues. The design principles involve making deliberate and systematic changes to the molecule's structure and observing the resulting impact on its biological activity.

Key modifications can include:

Alteration of Ring Substituents: Adding, removing, or changing functional groups on the aromatic rings. As seen with Ethyl 4-chlorophenylcarbamate, the addition of a halogen can enhance a specific biological activity like antibacterial action. vulcanchem.comnih.gov

Modification of the Linker: Changing the length or flexibility of the chain connecting different parts of the molecule.

Ester Group Modification: Altering the alcohol portion of the carbamate ester can influence solubility, stability, and binding affinity.

For carbamate-based compounds, SAR studies have shown that the nature of the substitution on the phenyl ring is a determining factor for activity. For instance, in a series of N-ethyl substituted cathinones, the length of an aliphatic side chain was shown to create an inverted U-shape relationship with psychostimulant response, where potency first increased and then decreased as the chain was lengthened. nih.gov Similarly, for the diphenylamine carbamate scaffold of this compound, modifications to either phenyl ring would be expected to modulate its enzyme inhibitory potency, providing a clear path for rational drug design. The difference in AChE inhibition between Ethyl N-phenylcarbamate and this compound underscores the positive contribution of the anilino group to the compound's activity. vulcanchem.com

Table 3: Summary of Structure-Activity Relationships for Phenyl Carbamate Analogues

| Compound Name | Structural Feature | Impact on Acetylcholinesterase (AChE) Inhibition |

|---|---|---|

| Ethyl N-phenylcarbamate | Simple phenyl substitution. | Weak inhibitory activity (IC₅₀: 75 μM). vulcanchem.com |

| This compound | Addition of an aniline group at the 3-position. | Moderate inhibitory activity (IC₅₀: 18.7 μM). vulcanchem.com |

Elucidation of Pharmacophores for Biological Responses

A pharmacophore represents the three-dimensional arrangement of essential electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov For the anilinophenylcarbamate scaffold, a pharmacophore model would be constructed based on its key structural components, which are known to participate in various biological interactions. nih.govnih.gov

The core features of the this compound structure that would be critical to a pharmacophore model include:

Hydrogen Bond Donors: The secondary amine (NH) of the diphenylamine bridge and the NH group of the carbamate are potential hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the ether oxygen of the ethyl carbamate group can act as hydrogen bond acceptors. nih.gov

Aromatic/Hydrophobic Regions: The two phenyl rings provide significant hydrophobic character, capable of engaging in π-π stacking or hydrophobic interactions within a target's binding pocket.

Rotatable Bonds: The bonds connecting the phenyl rings to the central nitrogen and the bonds within the ethyl carbamate group allow for conformational flexibility, enabling the molecule to adopt an optimal geometry for binding.

The process of pharmacophore elucidation involves comparing the structures of multiple active compounds to identify common features responsible for their activity. nih.gov For a series of anilinophenylcarbamate analogs, this would involve synthesizing derivatives with modifications at key positions—for example, altering substituents on the phenyl rings or changing the ethyl group of the carbamate—and assessing how these changes impact biological activity. This structure-activity relationship (SAR) data is fundamental to refining the pharmacophore model. nih.govnih.gov

| Pharmacophoric Feature | Potential Interaction | Structural Component |

| Hydrogen Bond Donor | Interaction with acceptor residues (e.g., Asp, Glu, main-chain C=O) | Aniline N-H, Carbamate N-H |

| Hydrogen Bond Acceptor | Interaction with donor residues (e.g., Arg, Lys, main-chain N-H) | Carbamate C=O, Carbamate C-O-C |

| Aromatic/Hydrophobic Core | van der Waals forces, π-π stacking, hydrophobic interactions | Two Phenyl Rings |

| Flexible Linker | Conformational adaptation to binding site | Carbamate group, Diphenylamine bridge |

Lead Optimization Strategies in Drug Discovery Research

Lead optimization is a critical phase in drug discovery where an active "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govarxiv.org For a lead compound based on the anilinophenylcarbamate scaffold, several strategies would be employed.

Rational design relies on understanding the structure of the biological target to guide molecular modifications. nih.govrsc.org If the crystal structure of the target protein is known, researchers can use molecular modeling to visualize how a compound like this compound fits into the binding site. nih.gov This insight allows for the targeted design of new analogs with substituents that can form additional favorable interactions, thereby increasing potency and selectivity. For instance, if a specific pocket in the receptor is identified, substituents could be added to one of the phenyl rings to occupy that space and enhance binding affinity. rsc.org

De novo design is a computational approach where novel molecular structures are built from the ground up, either by assembling small molecular fragments or by generating structures atom-by-atom within the constraints of the target's binding site. nih.gov For a diphenylamine-based series, a de novo algorithm could use the diphenylamine core as a starting point and explore various functional groups to attach, computationally predicting which additions would yield the most potent inhibitors. nih.gov

Computational methods are integral to modern lead optimization. nih.govspringernature.com Techniques like molecular docking can predict the preferred binding orientation of a series of anilinophenylcarbamate analogs, but for more accurate predictions of binding affinity, more rigorous methods are used.

Free Energy Perturbation (FEP) is a powerful, physics-based computational method that calculates the difference in binding free energy between two similar compounds. nih.govscientific-computing.com By simulating a non-physical, alchemical transformation from one molecule to another (e.g., adding a methyl group to a phenyl ring), FEP can predict whether the modification will be beneficial or detrimental to the compound's potency with high accuracy. researchgate.netnih.gov This allows chemists to prioritize the synthesis of only the most promising compounds, saving significant time and resources. scientific-computing.com A recently developed strategy, the combined-structure RBFE (CS-FEP) calculation, aims to improve convergence and accelerate these calculations by smoothing the alchemical transformation pathway. nih.gov

Fragment-Based Drug Design (FBDD) is an alternative approach to identifying lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to the target. youtube.comyoutube.com Once a fragment hit is identified and its binding mode confirmed (often by X-ray crystallography), it can be optimized into a more potent lead.

This can be achieved through several strategies:

Fragment Growing: A fragment can be elaborated by adding functional groups that extend into adjacent pockets of the binding site. youtube.comrsc.org

Fragment Linking: Two or more fragments that bind to different, nearby sites can be connected with a chemical linker to create a single, high-affinity molecule. youtube.com

The anilinophenylcarbamate scaffold could itself be discovered or optimized through FBDD. For example, an aniline or phenylcarbamate fragment might be identified in an initial screen, and the rest of the molecule "grown" from it to achieve the final structure. nih.gov

Lead optimization is not solely about improving potency. It is a multifactorial process where several properties must be optimized simultaneously to produce a viable drug candidate. chemrxiv.org These properties include:

Potency: The concentration of the drug required to produce a desired biological effect.

Selectivity: The drug's ability to interact with its intended target over other, related targets, which helps to minimize off-target side effects.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion. These pharmacokinetic properties determine how the drug is processed by the body. The carbamate moiety, for instance, is a functional group known to be susceptible to hydrolysis by esterases, which can be a key consideration in metabolic stability. nih.gov

Physicochemical Properties: Properties like solubility are crucial. Computational tools can be used to predict solubility and guide modifications to improve it. chemrxiv.org

The challenge lies in the fact that improving one property can often negatively affect another. For example, adding a greasy, hydrophobic group might increase potency but decrease solubility. The goal of multifactorial optimization is to find the best possible balance among all these competing properties. chemrxiv.org

Scaffold Exploration and Diversification in Medicinal Chemistry

The molecular scaffold is the core structure of a compound series. nih.govresearchgate.net For this compound, the scaffold can be considered the diphenylamine core. Scaffold exploration and diversification are strategies used to generate novel compounds by modifying or replacing this core structure, which can lead to new intellectual property and improved drug properties. nih.govnih.gov

One common technique is scaffold hopping , where the core is replaced by a different, often structurally distinct, group that maintains a similar three-dimensional arrangement of the key interacting functional groups. researchgate.net For example, the diphenylamine core might be replaced with a different bicyclic or heterocyclic system that places the key substituents in the correct orientation for binding.

Diversity-Oriented Synthesis (DOS) is another strategy used to create structurally diverse and complex molecules from a common starting material. nih.gov A series of reactions can be applied to a starting scaffold to generate a library of compounds with varied three-dimensional shapes and functional group displays. nih.govnih.govresearchgate.net This approach allows for a broad exploration of chemical space, increasing the chances of discovering compounds with novel biological activities. nih.gov

| Strategy | Description | Application to Anilinophenylcarbamate Scaffold |

| Scaffold Hopping | Replacing the core structure with a bioisosteric equivalent. researchgate.net | Replace the diphenylamine core with an N-phenyl benzamide (B126) or a quinoline-based system to maintain the spatial orientation of the phenyl rings. |

| Scaffold Decoration | Adding various substituents to the existing core. | Synthesize a library of analogs by adding different chemical groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to various positions on the two phenyl rings. nih.gov |

| Diversity-Oriented Synthesis | Creating a library of structurally diverse compounds from a common intermediate. nih.gov | Use the anilinophenyl core to build fused ring systems or other complex architectures through a series of divergent chemical reactions. |

Utilization of Carbamate as a Privileged Scaffold

The carbamate group (–NHCOO–) is a recurring structural motif in a multitude of approved therapeutic agents, underscoring its significance in medicinal chemistry. nih.govjocpr.com Its prevalence is not coincidental but rather a testament to its favorable physicochemical and biological properties, earning it the designation of a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of novel drugs. nih.gov

The utility of the carbamate scaffold, as exemplified in the structure of this compound, stems from several key characteristics. Firstly, carbamates are recognized for their excellent chemical and proteolytic stability. nih.govjocpr.com This inherent robustness ensures that the molecular integrity of the drug is maintained as it travels through the body to its site of action.

Secondly, the carbamate linkage serves as an effective peptide bond isostere, meaning it can mimic the structure of the peptide bonds that link amino acids to form proteins. jocpr.com This mimicry allows carbamate-containing molecules to interact with biological targets such as enzymes and receptors that naturally recognize peptides. However, unlike natural peptides which are often rapidly degraded by proteases, the carbamate bond offers enhanced resistance to enzymatic cleavage, thereby improving the molecule's metabolic stability and prolonging its therapeutic effect. jocpr.com

Furthermore, the carbamate functionality can significantly influence a molecule's pharmacokinetic profile. It can enhance a drug's ability to permeate cell membranes, a critical step for reaching intracellular targets. jocpr.com The hydrogen bonding capabilities of the carbamate's N-H and C=O groups also play a crucial role in its interaction with biological macromolecules, contributing to the binding affinity and specificity of the drug. jocpr.com By strategically modifying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of a lead compound. nih.gov

Design and Synthesis of Novel Derivatives and Analogues

The core structure of this compound, which features a diphenylamine backbone linked to an ethyl carbamate, presents a versatile platform for the design and synthesis of novel derivatives with a wide range of potential biological activities. The diphenylamine moiety itself is a key pharmacophore found in various biologically active compounds, including anti-inflammatory and antimicrobial agents. eurekaselect.comnih.gov

Research into this compound has revealed its potential as a lead compound for further optimization. For instance, it has been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. vulcanchem.com Molecular docking studies have suggested that the carbamate group of this compound is capable of forming hydrogen bonds with key amino acid residues within the catalytic site of the AChE enzyme. vulcanchem.com

The synthesis of this compound can be achieved through the reaction of 3-aminodiphenylamine with ethyl chloroformate in the presence of a base. This straightforward synthetic route allows for the facile generation of a diverse library of analogues by employing various substituted anilines and chloroformates.

While specific research detailing the extensive synthesis and biological evaluation of a broad range of this compound derivatives is not widely published, the general principles of medicinal chemistry suggest several avenues for the design of novel analogues. Modifications could involve:

Substitution on the Phenyl Rings: Introducing different functional groups (e.g., halogens, alkyl, alkoxy groups) onto either of the phenyl rings of the diphenylamine core could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for various biological targets.

Variation of the Carbamate Alkyl Group: Replacing the ethyl group of the carbamate with other alkyl or aryl substituents could impact the compound's solubility, metabolic stability, and interaction with the target protein.

Alteration of the Linker: The position and nature of the linkage between the two phenyl rings and the carbamate group could be altered to optimize the spatial arrangement of the key pharmacophoric features.

The exploration of such derivatives is a common strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Below are data tables summarizing the properties of this compound and a comparative look at related carbamates, illustrating the impact of structural modifications on activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | ethyl N-(3-anilinophenyl)carbamate |

| CAS Number | 37711-28-7 |

| Calculated LogP | 3.8 |

Data sourced from PubChem. nih.gov

Table 2: Comparative Biological Activity of Related Carbamate Compounds

| Compound Name | Structural Features | Notable Activities | IC₅₀ (µM) |

| This compound | Diphenylamine with ethyl carbamate at meta-position | Moderate Acetylcholinesterase (AChE) inhibition | 18.7 |

| Ethyl N-phenylcarbamate | Single phenyl ring with ethyl carbamate | Weak AChE inhibition | 75 |

| Ethyl 4-chlorophenylcarbamate | Single phenyl ring with ethyl carbamate and para-chloro substitution | Enhanced antibacterial activity | - |

Data for this compound and Ethyl N-phenylcarbamate sourced from a commercial supplier. vulcanchem.com Data for Ethyl 4-chlorophenylcarbamate is illustrative of typical structure-activity relationship studies.

Molecular Interactions and Structural Biology Approaches Non Clinical Relevant to Ethyl 3 Anilinophenylcarbamate

Characterization of Molecular Recognition Phenomena

Molecular recognition is a specific interaction between two or more molecules through non-covalent bonds. For Ethyl 3-anilinophenylcarbamate, understanding how it recognizes and binds to a protein target would be the first step in elucidating its mechanism of action.

Protein-Ligand Interaction Mechanisms

The binding of a ligand like this compound to a protein is a dynamic process governed by various non-covalent interactions. These interactions dictate the specificity and affinity of the binding. The process can be broadly understood through two primary models: the "lock and key" model, where the ligand fits into a rigid protein active site, and the "induced fit" model, where the binding of the ligand induces a conformational change in the protein, leading to a more complementary fit. nih.gov The reality is often a combination of these, involving a process of conformational selection from the protein's existing energy landscape. nih.gov

Cation-Pi Interactions in Binding Events

Cation-pi interactions are a significant type of non-covalent bond where a cation interacts with the electron-rich face of a π system, such as a benzene (B151609) ring. wikipedia.org Given that this compound contains two phenyl rings, it has the potential to engage in cation-pi interactions. These interactions can occur if the protein's binding site contains cationic amino acid residues like lysine (B10760008) or arginine, or a metal ion cofactor. proteopedia.org

The strength of a cation-pi interaction is comparable to that of hydrogen bonds and salt bridges and is influenced by the nature of the cation, the substituents on the aromatic ring, and the solvent environment. wikipedia.org Fluorination of the aromatic ring, for instance, is known to weaken cation-pi binding ability. nih.gov

Table 1: Potential Cation-Pi Interacting Residues

| Interacting Moiety in this compound | Potential Protein Residue Partner |

|---|---|

| Phenyl Ring 1 | Lysine, Arginine |

This table is illustrative and lists potential interactions based on chemical principles. Specific interactions would need to be confirmed by experimental data.

Hydrogen Bonding Networks and Aromatic Interactions

Hydrogen bonds are crucial for the specificity of protein-ligand interactions. The carbamate (B1207046) group and the secondary amine in this compound are capable of acting as both hydrogen bond donors and acceptors. The oxygen atoms of the carbamate can accept hydrogen bonds, while the N-H groups can donate them.

Aromatic interactions, such as pi-pi stacking between the phenyl rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein, can also contribute significantly to the binding affinity. proteopedia.org

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor |

| Ether Oxygen (C-O-C) | Hydrogen Bond Acceptor |

| Amine Nitrogen (N-H) | Hydrogen Bond Donor |

This table is illustrative. The actual involvement of these groups in hydrogen bonding would depend on the specific protein binding pocket.

Biophysical Studies of Interactions

A variety of biophysical techniques are employed to study the interactions between a ligand and its target protein. These methods can provide quantitative data on binding affinity, thermodynamics, and any associated conformational changes.

Conformational Changes Upon Molecular Binding

The binding of a ligand can induce or stabilize specific conformations in a protein. These changes can be subtle, involving the rearrangement of a few side chains in the binding pocket, or they can be more substantial, leading to domain movements or changes in the protein's quaternary structure. Such conformational changes are often essential for the protein's biological function or for initiating a signaling cascade. nih.gov

Future Directions and Emerging Research Avenues for Ethyl 3 Anilinophenylcarbamate

Development of Novel Synthetic Methodologies

The synthesis of ethyl 3-anilinophenylcarbamate and its analogs is foundational to any future investigation. While traditional methods for the formation of the core diarylamine and carbamate (B1207046) moieties exist, the development of more efficient, sustainable, and versatile synthetic routes is a critical research avenue.

Current synthetic strategies for diarylamines often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Evans-Lam coupling (copper-catalyzed). acs.org Similarly, carbamate synthesis can be achieved through various methods, including the reaction of an amine with an alkyl chloroformate or via the Curtius rearrangement of acyl azides. vulcanchem.comnih.gov

Future research should focus on developing novel synthetic methodologies tailored for this compound and its derivatives. This could involve: